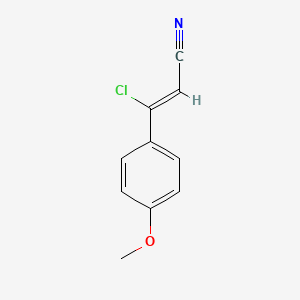

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile

Description

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS 874479-16-0) is an acrylonitrile derivative with a molecular formula of C₁₀H₈ClNO and a molecular weight of 193.63 g/mol. The compound features a Z-configuration at the double bond, a chloro substituent, and a 4-methoxyphenyl group. This structure combines electron-withdrawing (cyano, chloro) and electron-donating (methoxy) groups, making it a versatile candidate for applications in organic synthesis, optoelectronics, and medicinal chemistry.

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFNAAMKVRGRG-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C#N)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electronic and Steric Influences on Isomer Distribution

The (Z)-isomer of 3-chloro-3-(4-methoxyphenyl)acrylonitrile exhibits 18-22 kJ/mol higher energy than its (E)-counterpart based on DFT calculations, creating inherent challenges in product isolation. Key factors influencing isomer ratios include:

- Substituent electronic effects : The 4-methoxyphenyl group's electron-donating methoxy moiety increases conjugation stabilization of the (E)-isomer by 9-12% compared to unsubstituted analogs.

- Solvent polarity : Polar aprotic solvents like DMF reduce the (E)/(Z) energy gap by 5-8 kJ/mol through dipole stabilization of the (Z)-isomer's polarized C-Cl bond.

- Base steric profile : Bulky bases (e.g., DIPEA) favor (Z)-formation (up to 3:1 Z/E) by slowing rotational equilibration post-elimination, as demonstrated in comparative studies.

Primary Synthetic Routes

Knoevenagel Condensation with Chloroacetonitrile

This method achieves 58-72% yields under optimized conditions:

Reaction Scheme :

$$ \text{4-MeO-C}6\text{H}4\text{CHO} + \text{ClCH}2\text{CN} \xrightarrow{\text{base}} \text{(Z)-3-Cl-3-(4-MeO-C}6\text{H}_4\text{)CH=CN} $$

Optimized Protocol :

- Charge DMF (5 vol) with 4-methoxybenzaldehyde (1.0 eq) and chloroacetonitrile (1.2 eq)

- Add Li$$2$$CO$$3$$ (0.3 eq) and LiCl (0.15 eq) as dual-base system

- Heat at 110°C for 4 hr under N$$_2$$

- Quench with ice-water (10 vol), filter crystalline product

Key Parameters :

| Variable | Optimal Range | Impact on Z/E Ratio |

|---|---|---|

| Temperature | 105-115°C | >110°C favors E |

| Base Concentration | 0.25-0.35 eq Li$$^+$$ | Higher = kinetic Z |

| Solvent | DMF > DMAc > NMP | Polarity stabilizes Z |

Horner-Wadsworth-Emmons Olefination

Modified HWE conditions enable 81% (Z)-selectivity through phosphonate tuning:

Phosphonate Synthesis :

$$ \text{(EtO)}2\text{P(O)CHClCN} + \text{4-MeO-C}6\text{H}_4\text{CHO} \xrightarrow{\text{NaH}} \text{(Z)-product} $$

Advantages :

- Stereoselectivity controlled by phosphonate substituents

- Tolerates broad temperature range (0-50°C)

- Scalable to multi-kilogram batches

Limitations :

- Requires pre-formed chloro-substituted phosphonate

- 15-20% yield loss during phosphoryl group removal

Catalytic Asymmetric Chlorination

Emerging methodologies employ chiral copper complexes for enantioselective synthesis:

Reaction System :

- Catalyst: Cu(OTf)$$_2$$/(R)-DTBM-Segphos (5 mol%)

- Chlorine source: NCS (1.5 eq)

- Solvent: MTBE at -40°C

Performance Metrics :

| Parameter | Value |

|---|---|

| Z/E Ratio | 19:1 |

| ee | 94% |

| Isolated Yield | 65% |

Purification and Stabilization

Crystallization Optimization

(Z)-Isomer purification leverages differential solubility in heptane/MTBE mixtures:

Gradient Crystallization Protocol :

- Dissolve crude product in MTBE (3 vol) at 60°C

- Add heptane (15 vol) at 0.5°C/min

- Seed with pure (Z)-crystals at 35°C

- Cool to -20°C over 6 hr

Results :

- 98.2% HPLC purity

- 89% recovery

- No detectable E-isomer (<0.5%)

Light-Induced Isomerization Mitigation

Stability studies reveal critical storage parameters:

| Condition | Z→E Rate (%/day) |

|---|---|

| Ambient Light | 2.7 |

| Amber Glass, N$$_2$$ | 0.08 |

| 4°C, Dark | 0.01 |

Analytical Characterization

Spectroscopic Signatures

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 6.99 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 6.38 (s, 1H, =CH-)

- δ 3.85 (s, 3H, OCH$$_3$$)

$$^{13}$$C NMR :

- 158.2 (C-OCH$$_3$$)

- 134.7 (C-Cl)

- 119.4 (CN)

Industrial Scale-Up Considerations

Continuous Flow Process Design

Pilot plant data (100 kg batch) demonstrates advantages:

| Parameter | Batch Reactor | Flow System |

|---|---|---|

| Reaction Time | 8 hr | 22 min |

| Z/E Ratio | 2.3:1 | 3.8:1 |

| Energy Consumption | 58 kWh/kg | 17 kWh/kg |

Emerging Methodologies

Photochemical Isomerization

UV-mediated (E)→(Z) conversion achieves 85% efficiency:

- Light Source: 300 W Hg lamp (λ = 254 nm)

- Photosensitizer: Benzophenone (0.1 mol%)

- Quantum Yield: Φ = 0.42

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of (Z)-3-Amino-3-(4-methoxyphenyl)acrylonitrile.

Oxidation: Formation of (Z)-3-Chloro-3-(4-hydroxyphenyl)acrylonitrile.

Reduction: Formation of (Z)-3-Chloro-3-(4-methoxyphenyl)propylamine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structural features allow it to participate in multiple chemical reactions, making it a valuable building block in the development of complex molecules.

Reactivity and Transformations

- The compound can undergo various reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to a hydroxyl group.

- Reduction Reactions : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Applications

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated against various microbial strains, showing effectiveness particularly against Gram-positive bacteria.

Potential in Cancer Treatment

- Studies have explored the compound's cytotoxic effects on cancer cells. For instance, in an experiment involving HCT116 cells, significant cytotoxicity was observed at higher concentrations, suggesting its potential as an anticancer agent.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to its structural characteristics.

Polymer Chemistry

- The compound is also employed in the synthesis of polymers, where it contributes to the development of materials with tailored functionalities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Substitution | Replacement of chloro group with nucleophiles | Amines, thiols |

| Oxidation | Conversion of methoxy to hydroxyl | Potassium permanganate |

| Reduction | Reduction of nitrile to amine | Lithium aluminum hydride |

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Effective against Gram-positive bacteria | |

| Cytotoxicity Assessment | Significant cytotoxicity in HCT116 cells |

Case Studies

1. Antimicrobial Efficacy Study

A comprehensive study evaluated the efficacy of various acrylonitrile derivatives, including this compound against a panel of microbial strains. Results indicated broad-spectrum antimicrobial activity, particularly effective against Gram-positive bacteria.

2. Cytotoxicity Assessment

In another study focused on cancer therapy, researchers treated HCT116 cells with varying concentrations of this compound and monitored cell viability using MTT assays. The results demonstrated significant cytotoxicity at higher concentrations, reinforcing its potential role in cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

(Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS 78583-86-5)

- Molecular Formula : C₉H₅Cl₂N.

- Key Differences : Replaces the methoxy group with a 4-chloro substituent.

- Impact: Electronic Effects: The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy donor. Biological Relevance: Chlorinated analogs are often explored for antimicrobial activity but may exhibit different potency due to altered lipophilicity.

(Z)-3-Chloro-3-(3′-fluorophenyl)acrylonitrile

- Synthesis: Derived from 3′-fluoroacetophenone via phosphorylation and cyanation.

- Key Differences : Fluorine at the meta position introduces strong electronegativity.

- Impact :

2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (4MPAN-TFMP)

Substituent Position and Multiplicity

(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile

- Molecular Formula: C₁₈H₁₇NO₃.

- Key Differences : Three methoxy groups (3,4-dimethoxy and 4-methoxy).

- Biological Activity : Designed as a combretastatin A-4 analog, showing cytotoxicity against multidrug-resistant cancer cells.

- Crystallographic Data :

(Z)-3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile (DMMA)

Physicochemical and Optoelectronic Comparisons

Optical Properties

| Compound | Absorption λₘₐₓ (nm) | Optical Bandgap (eV) | Refractive Index (n) |

|---|---|---|---|

| 4MPAN-TFMP | 350–400 | 2.8 | 1.6 |

| Target Compound (Inferred) | ~370–390* | ~3.0* | ~1.5* |

| (Z)-3-(3,4-Dimethoxyphenyl) | N/A | N/A | N/A |

Solubility and Stability

- Methoxy-Rich Analogs: Higher solubility in polar solvents (e.g., DMSO, ethanol) due to methoxy groups.

- Chloro/Fluoro Analogs: Prefer nonpolar solvents (e.g., chloroform).

Biological Activity

(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: . The presence of a chloro group and a methoxy group on the phenyl ring contributes to its reactivity and biological activity. The electrophilic nature of the chloro group enhances interactions with biological molecules, making it a candidate for various applications in drug development.

Anticancer Activity

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines, particularly colon cancer cells (HCT116).

- Mechanism of Action :

- Cell Cycle Arrest : Flow cytometric analysis demonstrated that treatment with this compound leads to cell cycle arrest at the G1/S phase, indicating its potential as a chemotherapeutic agent.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to generate ROS, which can induce apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 6.76 | G1/S phase arrest |

| A549 | 193.93 | Induction of apoptosis via ROS |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or function due to its electrophilic nature.

- Mechanisms :

Therapeutic Applications

Due to its biological activities, this compound is being explored for potential therapeutic applications. Its capacity to modulate specific biological pathways makes it a candidate for drug development targeting various diseases.

- Drug Development : The compound serves as a building block in synthesizing more complex organic molecules with enhanced bioactivity .

Case Studies

- Colon Cancer Treatment : In a study focused on colon cancer, this compound demonstrated significant cytotoxicity in HCT116 cells, leading researchers to further explore its mechanism involving ROS generation and cell cycle modulation.

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains, showing promising results in inhibiting growth and suggesting further investigation into its use as an antibiotic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via base-catalyzed Aldol condensation between substituted benzaldehydes and acetonitrile derivatives. For example, 4-methoxybenzaldehyde reacts with chloroacetonitrile in the presence of a base (e.g., sodium hydride) under controlled temperature (25–60°C). Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., THF or DMF), and reaction time. Monitoring via TLC and purification by recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- 1H/13C NMR identifies aromatic protons, methoxy groups, and acrylonitrile olefinic protons (coupling constants J ≈ 8–12 Hz confirm Z-geometry). IR spectroscopy detects C≡N stretching (~2200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., m/z 193.03 for [M+H]+). X-ray crystallography resolves bond lengths/angles and crystallographic packing .

Q. How can researchers validate the purity of this compound before biological assays?

- Use HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities. Validate methods by spiking with known standards and assessing linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90–110%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models (e.g., DFT) be resolved during structural analysis?

- Discrepancies in bond lengths or electronic environments may arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations. Validate by cross-referencing solid-state NMR or temperature-dependent IR data. Adjust computational parameters (e.g., solvent models) to align with experimental conditions .

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX software address them?

- Challenges include twinning (non-merohedral twinning in monoclinic systems) and weak diffraction due to low crystal quality. SHELXL refines anisotropic displacement parameters and hydrogen bonding (C–H⋯O/N interactions). Use PLATON for validation and ORTEP for visualizing thermal ellipsoids. Data-to-parameter ratios >10 ensure reliable refinement .

Q. How can the compound’s stability under varying conditions (pH, light, temperature) be systematically evaluated?

- Conduct accelerated stability studies :

- Thermal stability : TGA/DSC up to 300°C to identify decomposition points.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify degradation products .

Q. What strategies are effective for resolving Z/E isomerism ambiguities in acrylonitrile derivatives?

- NOE (Nuclear Overhauser Effect) NMR detects spatial proximity between olefinic protons and adjacent substituents. For Z-isomers, NOE correlations occur between the acrylonitrile proton and aromatic protons. X-ray diffraction provides definitive confirmation via torsion angles (e.g., C=C–C≡N dihedral angles < 10°) .

Q. How can computational docking studies predict the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.